Uridine 3'-diphosphate 5'-diphosphate is a nucleotide compound that plays a significant role in various biochemical processes within living organisms. It is a derivative of uridine, which is a nucleoside composed of ribose and uracil. This compound is involved in the synthesis and metabolism of nucleotides and polysaccharides, making it crucial for cellular functions such as energy transfer and biosynthesis.
Uridine 3'-diphosphate 5'-diphosphate can be synthesized from uridine triphosphate through various enzymatic reactions. It is also produced during the breakdown of other nucleotide sugars, particularly in carbohydrate metabolism pathways. The compound is found in various organisms, including bacteria, plants, and animals.
Uridine 3'-diphosphate 5'-diphosphate belongs to the class of nucleotides, specifically categorized as a dinucleotide due to its structure comprising two phosphate groups attached to the ribose sugar. It is also classified as a nucleotide sugar, which plays a pivotal role in glycosylation reactions.
The synthesis of uridine 3'-diphosphate 5'-diphosphate can occur through several methods:
The enzymatic pathway typically involves:
The molecular formula for uridine 3'-diphosphate 5'-diphosphate is . The structure consists of:
Uridine 3'-diphosphate 5'-diphosphate participates in several biochemical reactions:
The reaction catalyzed by UDP-glucose pyrophosphorylase involves:
This reaction is crucial for carbohydrate metabolism and energy production .
The mechanism of action for uridine 3'-diphosphate 5'-diphosphate primarily revolves around its function as a substrate for glycosyltransferases. These enzymes facilitate the transfer of sugar residues from nucleotide sugars to various acceptor molecules.
In glycosylation reactions:
Uridine 3'-diphosphate 5'-diphosphate has several applications in scientific research:
Uridine 3'-diphosphate 5'-diphosphate (UDPDP) is a tetraphosphorylated nucleotide derivative with the molecular formula C₉H₁₆N₂O₁₈P₄ and a molecular weight of 564.12 g/mol [5]. Its structure consists of a uracil base linked via a β-D-ribofuranosyl bond to a ribose sugar, which is esterified at both the 3' and 5' positions with diphosphate (pyrophosphate) groups. The ribose adopts a C3'-endo puckering conformation, and the glycosidic bond between uracil and ribose follows an anti-orientation [10]. This dual-diphosphate configuration distinguishes UDPDP from canonical nucleotides, as it contains two high-energy phosphoanhydride bonds positioned on opposite sides of the ribose ring. The stereospecificity is critical for molecular recognition, with all chiral centers (C1', C2', C3', C4') in the D-ribose configuration [10].
Component | Chemical Group | Bond Type | Stereochemistry |
---|---|---|---|
Uracil | Pyrimidine base | Glycosidic (N1-C1') | - |
Ribose | β-D-Ribofuranose | Phosphoester (C3'-O-P) | C1', C2', C3', C4': D-configuration |
3'-Diphosphate | Pyrophosphate (P₂O₇⁴⁻) | Anhydride (Pα-Pβ) | - |
5'-Diphosphate | Pyrophosphate (P₂O₇⁴⁻) | Anhydride (Pα-Pβ) | - |
The phosphodiester bonds in UDPDP are structurally unconventional, as both the 3' and 5' positions feature diphosphate moieties rather than single phosphate groups. Each diphosphate unit contains a phosphoanhydride (Pα-Pβ) bond with high hydrolysis susceptibility. At physiological pH (7.4), UDPDP carries a formal charge of -6 due to deprotonation of its phosphate groups [5] [9]. The 3'-diphosphate bond exhibits greater lability than the 5'-diphosphate due to steric and electronic factors: the proximity of the 3'-phosphate to the ribose ring increases torsional strain, rendering it more reactive toward nucleophiles and phosphatases [1]. Hydrolysis half-lives under physiological conditions are estimated at 4–6 hours for the 3'-diphosphate versus 8–12 hours for the 5'-diphosphate. Metal ions like Mg²⁺ accelerate degradation by stabilizing transition states during hydrolysis [7]. Additionally, the phosphoanhydride bonds are sensitive to alkaline conditions (pH > 9), leading to chain scission into uridine 3'-monophosphate and inorganic triphosphate [9].
UDPDP’s tetra-anionic tetraphosphate structure imparts distinct properties compared to simpler uridine nucleotides. Its charge density exceeds that of uridine triphosphate (UTP; C₉H₁₅N₂O₁₅P₃, charge -4) and uridine diphosphate (UDP; C₉H₁₄N₂O₁₂P₂, charge -3) [8] [10], resulting in stronger electrostatic interactions with divalent cations and basic protein residues. Functionally, while UDP and UTP serve as glycosyl donors or P2Y receptor ligands [6] [8], UDPDP’s symmetrical diphosphate groups suggest potential roles in energy transfer or stress signaling.
Nucleotide | Phosphorylation State | Molecular Weight (g/mol) | Formal Charge (pH 7.4) | Key Functions |
---|---|---|---|---|
UMP | 5'-Monophosphate | 324.18 | -2 | Metabolic intermediate |
UDP | 5'-Diphosphate | 404.16 | -3 | Glycosyl carrier, P2Y6 ligand |
UTP | 5'-Triphosphate | 484.14 | -4 | RNA synthesis, P2Y2/4 ligand |
UDPDP | 3',5'-Bis-diphosphate | 564.12 | -6 | Hypothesized energy transfer |
Binding studies reveal UDPDP’s affinity for Mg²⁺ (Kb ≈ 8,500 M⁻¹) is intermediate between UTP (Kb ≈ 14,300 M⁻¹) and UDP (K_b ≈ 6,200 M⁻¹), reflecting charge-dependent coordination [7]. Unlike UDP-glucose (a glycosylation donor), UDPDP lacks sugar moieties and may prioritize phosphate-group interactions.
UDPDP exhibits complex thermodynamic behavior due to its polyanionic character. Isothermal titration calorimetry (ITC) studies show Mg²⁺ binding is endothermic (ΔH > 0) and entropy-driven (TΔS > 0), attributable to dehydration of Mg²⁺ and phosphate groups upon complexation [7]. The binding stoichiometry is 1:1 for Mg²⁺, with ΔG ≈ -25 kJ/mol, indicating moderate affinity. Kinetic analyses reveal pH-dependent hydrolysis: at pH 7.0 and 37°C, the rate constant for 3'-diphosphate cleavage (k = 3.2 × 10⁻⁵ s⁻¹) is twofold higher than for the 5'-diphosphate (k = 1.6 × 10⁻⁵ s⁻¹) [1] [7]. Activation energy (Eₐ) for hydrolysis is 68 kJ/mol, consistent with acid/base-catalyzed mechanisms.
Nucleotide | K_b (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Binding Stoichiometry |
---|---|---|---|---|---|
UDPDP | 8,500 ± 300 | -25.1 | +8.2 | +33.3 | 1:1 (Mg²⁺:ligand) |
UTP | 14,300 ± 700 | -27.9 | +9.5 | +37.4 | 1:1 |
UDP | 6,200 ± 400 | -22.3 | +6.8 | +29.1 | 1:1 |
UMP | 1,100 ± 100 | -17.4 | +4.1 | +21.5 | 1:1 |
Electrostatic repulsion between the 3'- and 5'-diphosphates elevates the molecule’s energy state, contributing to kinetic instability. NMR diffusion measurements indicate a hydrodynamic radius of 0.82 nm, larger than UTP (0.68 nm), due to charge-enhanced hydration [7].
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